2-(Methylamino)ethyl methanethiosulfonate hydrobromide
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Overview
Description
2-(Methylamino)ethyl methanethiosulfonate hydrobromide is a chemical compound with the molecular formula C4H12BrNO2S2 and a molecular weight of 250.18 g/mol . It is commonly used in scientific research, particularly in the fields of neurology and biochemistry. This compound is known for its ability to react specifically and rapidly with thiols to form mixed disulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide typically involves the reaction of methanethiosulfonate with 2-(methylamino)ethanol in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It reacts with thiols to form mixed disulfides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and mixed disulfides .
Scientific Research Applications
2-(Methylamino)ethyl methanethiosulfonate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the modification of thiol groups in proteins and other biomolecules.
Biology: It is employed in the study of protein structure and function, particularly in the investigation of disulfide bond formation.
Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction leads to the formation of mixed disulfides, which can alter the structure and function of the target molecules. The molecular targets of this compound include GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonothioic acid S-(2-aminoethyl) ester hydrobromide
- Methanesulfonothioic acid S-(2-hydroxyethyl) ester hydrobromide
Uniqueness
2-(Methylamino)ethyl methanethiosulfonate hydrobromide is unique in its ability to rapidly and specifically react with thiols to form mixed disulfides. This property makes it particularly valuable in the study of protein structure and function, as well as in the development of drugs targeting neurological disorders .
Properties
IUPAC Name |
N-methyl-2-methylsulfonothioyloxyethanamine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-7-9(2,6)8;/h5H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPHGUWNBAUIQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOS(=O)(=S)C.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703711 |
Source
|
Record name | O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760998-74-1 |
Source
|
Record name | O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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